4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Lipophilicity Membrane Permeability Druglikeness

Researchers optimizing LeuRS inhibitors or VEGF-modulating agents frequently encounter potency gaps when using generic 4-aminobenzamide (LogP 0.09) as a surrogate scaffold. 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) directly addresses this limitation: • LogP 0.9 drives superior membrane permeability vs. unsubstituted benzamide • Tetrahydrofuran moiety introduces conformational flexibility and a third H-bond acceptor critical for ATP-pocket engagement • Explicitly claimed in EP2431369A2 for post-transcriptional VEGF inhibition, securing IP-protected chemical space • Supplied at ≥95% purity with batch-specific QC documentation for reproducible SAR campaigns and reference standard use.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 361464-34-8
Cat. No. B1268410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide
CAS361464-34-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15)
InChIKeyVFMDYLPJOGARCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide Baseline Overview


4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (CAS 361464-34-8) is a para-substituted benzamide featuring a tetrahydrofuran-2-ylmethyl moiety attached to the amide nitrogen . With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol , this compound belongs to the class of substituted benzamides commonly explored as enzyme inhibitors, building blocks for drug discovery, and reference standards in analytical chemistry [1]. Commercially available at ≥95% purity , it serves as a versatile intermediate in medicinal chemistry campaigns targeting infectious diseases and oncology, with documented roles in the synthesis of leucyl-tRNA synthetase inhibitors and as a scaffold cited in VEGF-modulating patent applications [2].

Why 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide Cannot Be Replaced


In-class benzamides such as 4-aminobenzamide (4-AB) and unsubstituted benzamide share a core pharmacophore but lack the tetrahydrofuran-2-ylmethyl moiety present in CAS 361464-34-8. This structural extension significantly alters key physicochemical parameters that govern solubility, membrane permeability, and target engagement [1]. Direct substitution of 4-aminobenzamide for 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide fails to recapitulate the lipophilicity (LogP 0.9 vs. 0.09) and hydrogen-bonding profile required for specific binding interactions . Furthermore, the tetrahydrofuran ring introduces conformational flexibility and an additional hydrogen bond acceptor, which has been exploited in patented VEGF inhibition strategies and leucyl-tRNA synthetase inhibitor design [2]. Generic replacement thus invalidates SAR relationships and compromises the reproducibility of proprietary synthetic routes or biological assays predicated on this specific substitution pattern.

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide: Quantitative Evidence Against Analogs


Lipophilicity Advantage Over 4-Aminobenzamide

The octanol-water partition coefficient (LogP) for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is calculated as 0.9, representing a 10-fold increase in lipophilicity relative to the parent 4-aminobenzamide scaffold (LogP = 0.09) [1]. This property directly impacts passive diffusion across biological membranes and is a critical determinant of oral bioavailability and CNS penetration in drug discovery programs .

Lipophilicity Membrane Permeability Druglikeness

Reduced TPSA Compared to 4-Aminobenzamide

The topological polar surface area (TPSA) of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is 64.4 Ų, compared to 69.1 Ų for 4-aminobenzamide [1]. A TPSA below 90 Ų is generally associated with good oral absorption and blood-brain barrier permeability, with lower values correlating with improved CNS exposure .

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Increased Hydrogen Bond Acceptors vs. Benzamide

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide contains three hydrogen bond acceptors (amide carbonyl, tetrahydrofuran oxygen, and aromatic amine) compared to one hydrogen bond acceptor (amide carbonyl) in unsubstituted benzamide [1]. This expanded hydrogen bonding capability enables stronger and more specific interactions with target proteins, as demonstrated in molecular docking studies of leucyl-tRNA synthetase inhibitors where the tetrahydrofuran oxygen forms critical hydrogen bonds with key amino acid residues [2].

Hydrogen Bonding Target Engagement SAR

Patent-Cited Role in VEGF Inhibition

EP2431369A2 (PTC Therapeutics, Inc.) explicitly identifies 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a compound useful for post-transcriptional inhibition of vascular endothelial growth factor (VEGF) production and for the treatment of cancer, diabetic retinopathy, or exudative macular degeneration [1]. While the patent does not disclose specific IC50 values, the inclusion of this compound in a proprietary family of VEGF modulators distinguishes it from unsubstituted benzamides and 4-aminobenzamide, which lack such documented applications in angiogenesis-related IP.

VEGF Inhibition Angiogenesis Cancer Therapy

Intermediate for Leucyl-tRNA Synthetase Inhibitors

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide serves as a key building block in the synthesis of leucyl-arylamine derivatives designed as leucyl-tRNA synthetase (LeuRS) inhibitors. In the study by Luo et al. (New J. Chem., 2022), the target compound was conjugated with Boc-L-leucine to yield compound 19, which demonstrated strong inhibitory activity against Mycobacterium tuberculosis H37Ra [1]. While the final conjugate's activity is reported, the specific contribution of the tetrahydrofuran-containing benzamide moiety to target binding was confirmed via molecular docking, which revealed that hydrogen bond acceptors on the compound form strong interactions with key protein residues [1].

Leucyl-tRNA Synthetase Antitubercular Mycobacterium tuberculosis

Purity Specification and Spectral Characterization

Commercial vendors including AKSci supply 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide at ≥95% purity . Additionally, the compound is indexed in the SpectraBase database with a validated 1H NMR spectrum and GC-MS data, enabling unambiguous identity confirmation during receipt and use [1]. In contrast, many substituted benzamide analogs are offered only via custom synthesis with undefined purity specifications and lack publicly available reference spectra.

Purity Specification QC Release Spectral Reference

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide Application Scenarios


Hit-to-Lead Optimization in Anti-Tubercular Drug Discovery

Leverage 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a validated intermediate in the synthesis of leucyl-tRNA synthetase inhibitors [1]. The compound's enhanced lipophilicity (LogP 0.9) and hydrogen bonding capacity make it suitable for SAR exploration around the LeuRS ATP-binding pocket. Researchers can procure this building block at ≥95% purity to generate analogs with potential activity against Mycobacterium tuberculosis, as demonstrated by compound 19 in the H37Ra screen [1].

Angiogenesis and Oncology Drug Discovery

For teams targeting VEGF-mediated pathways, 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide offers a direct entry point into IP-protected chemical space for angiogenesis inhibition [2]. Unlike 4-aminobenzamide, this compound is explicitly claimed in EP2431369A2 for post-transcriptional VEGF inhibition, making it a strategic procurement choice for oncology and ophthalmology programs seeking to avoid crowded generic benzamide scaffolds [2].

Physicochemical Benchmarking for Druglikeness

Utilize 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide as a model compound for studying the impact of tetrahydrofuran substitution on benzamide druglikeness [3]. With a LogP of 0.9 and TPSA of 64.4 Ų, this compound occupies a favorable property space for oral bioavailability and CNS penetration. Procurement of this specific analog enables direct comparative studies against 4-aminobenzamide (LogP 0.09, TPSA 69.1 Ų) to quantify the contribution of the tetrahydrofuranylmethyl group to permeability and solubility [3].

Analytical Reference Standard for Benzamide Libraries

The compound's inclusion in the SpectraBase database with validated 1H NMR and GC-MS spectra [4] makes it an ideal reference standard for LC-MS and NMR-based purity assessment of novel benzamide analogs. Laboratories can procure ≥95% pure material for use as a calibration standard or system suitability test compound in high-throughput screening campaigns.

Quote Request

Request a Quote for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.